molecular formula C7H11NO3 B8739154 2-cyclopropyl-2-acetamidoacetic acid

2-cyclopropyl-2-acetamidoacetic acid

Cat. No.: B8739154
M. Wt: 157.17 g/mol
InChI Key: UFYYXGYSAXZHIH-UHFFFAOYSA-N
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Description

Alpha-Acetamidocyclopropyl acetic acid is a unique organic compound characterized by its cyclopropyl ring and acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-2-acetamidoacetic acid typically involves the cyclopropanation of an appropriate precursor followed by acetamidation. One common method includes the reaction of cyclopropyl acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Alpha-Acetamidocyclopropyl acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Acetamidocyclopropyl acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2-acetamidoacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyclopropyl ring and acetamido group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    Cyclopropyl acetic acid: Lacks the acetamido group, making it less versatile in certain reactions.

    Acetamidocyclopropane: Similar structure but lacks the acetic acid moiety, affecting its reactivity and applications.

Uniqueness: Alpha-Acetamidocyclopropyl acetic acid is unique due to the presence of both the cyclopropyl ring and the acetamido group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-acetamido-2-cyclopropylacetic acid

InChI

InChI=1S/C7H11NO3/c1-4(9)8-6(7(10)11)5-2-3-5/h5-6H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

UFYYXGYSAXZHIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1CC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

DL-α-aminocyclopropyl acetic acid (29.4 g.) was added with stirring to a solution of sodium hydroxide (20.9 g.) in distilled water (140 ml.). The solution became homogeneous, was cooled to ca. 5° and acetic anhydride (53 g.) was added dropwise over a period of 1.5. hr. whilst maintaining the temperature below 20°. The pH of the solution was adjusted to 3.0 after stirring for a further 0.75 hr., and was then extracted with chloroform: n-propanol, 3:1 (7×100 ml.) and the combined extracts evaporated down to give a white solid which was dried in vacuo over fresh phosphorus pentoxide. Freeze-drying of the aqueous layer and similar work-up to the above gave further product (total yield 26.0 g., 65%). A sample of the solid was recrystallised from chloroform:n-propanol:ether to give crystals of DL-α-acetamidocyclopropyl acetic acid [m.p 150°-154°, found C, 53.2; H. 7.0; N,8.7; C7H11NO3 requires C, 53.5; H, 7.0; N, 8.9 %. νmax (KBr) 3340 (NH), 1720 (CO2H) 1600 and 1550 (amide I and II) cm-1, τ](CD3)2SO]-0.46 (H, broad, CO2H), 1.87 (H,d, 6.9 Hz., NH), 6.32 (H,t, 8.0 Hz., side-chain CH), 8.18 (3H,s,methyl), 8.95 (H, broad, ring methine), 9.65 (4H, broad, complex, ring methylenes)].
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
53 g
Type
reactant
Reaction Step Three

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